![molecular formula C17H13BrN2O2S B2488630 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325471-37-2](/img/structure/B2488630.png)
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing the thiazole moiety, such as "4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide," are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Thiazole derivatives have been synthesized and evaluated for various biological activities, including analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were prepared and characterized by analytical and spectral analyses, showcasing the complexity and creativity in synthetic strategies for such compounds (Raj et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed through techniques like X-ray crystallography and DFT calculations. For example, a related compound was examined to determine its crystalline structure, revealing insights into the arrangement and conformation of molecules in solid state (Demir et al., 2015).
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound is involved in reactions under mildly basic conditions, showing potential for various chemical transformations. In a study, brominated lactone reacted with thioamide to produce unexpected products through an Eschenmoser coupling reaction, indicating the compound's reactivity in organic synthesis (Kammel et al., 2015).
Anticancer Potential
- A derivative of the compound was synthesized and characterized, showing promising properties for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
- Some bioactive derivatives of the compound exhibited in vitro antiproliferative activity, underscoring its potential in cancer research and therapy (Vijaya Raj et al., 2007).
Antimicrobial and Antifungal Applications
- Derivatives of 4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and shown to possess significant antifungal and antibacterial activities, suggesting their use in the development of new antimicrobial agents (Narayana et al., 2004).
Radiotracer Development
- The compound's derivatives have been explored in the synthesis of radiotracers for positron emission tomography (PET), demonstrating its utility in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBKHBTGJLZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

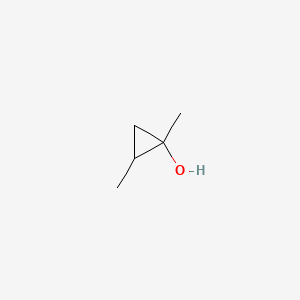
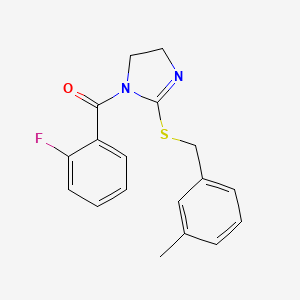
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
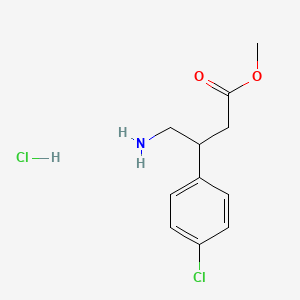
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
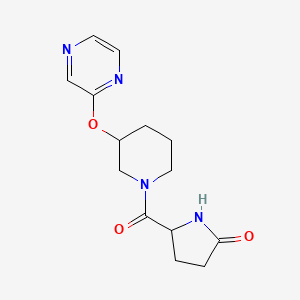
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)
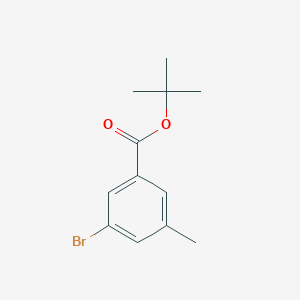
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)
